molecular formula C21H20N2O3S B2938740 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide CAS No. 941894-26-4

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B2938740
CAS No.: 941894-26-4
M. Wt: 380.46
InChI Key: STBCODHQQSVEQC-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide is a naphthalene-2-carboxamide derivative featuring a phenyl group substituted with a 1,1-dioxo-1,2-thiazinan ring. This compound combines a planar naphthalene core with a carboxamide linkage and a sulfone-containing heterocyclic moiety (thiazinan).

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c24-21(18-8-7-16-5-1-2-6-17(16)15-18)22-19-9-11-20(12-10-19)23-13-3-4-14-27(23,25)26/h1-2,5-12,15H,3-4,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBCODHQQSVEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazinan-2-yl Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazinan-2-yl group.

    Coupling with Phenyl Ring: The thiazinan-2-yl intermediate is then coupled with a phenyl ring through a substitution reaction.

    Attachment to Naphthalene Core: The final step involves the attachment of the phenyl-thiazinan-2-yl moiety to the naphthalene-2-carboxamide core via an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazinan-2-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide bond to an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The thiazinan-2-yl group can interact with enzymes or receptors, modulating their activity. The naphthalene core may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the broader class of naphthalene carboxanilides, which are widely studied for their pharmacological and material properties. Key structural comparisons include:

Compound Substituent on Phenyl Ring Key Features Reported Activity
Target compound 1,1-Dioxo-1,2-thiazinan Sulfone group, six-membered heterocycle Inferred: Potential modulation of mitochondrial function or kinase inhibition
N-(4-Bromophenyl)naphthalene-2-carboxamide Bromine Electron-withdrawing halogen Anticancer (mitochondrial dysfunction in THP-1 cells)
N-(4-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamide Fluorine + hydroxyl group Enhanced polarity, hydrogen-bonding capability Antiproliferative activity in leukemia cells
N-(4-Butoxyphenyl)-1-hydroxynaphthalene-2-carboxamide Butoxy group Alkoxy chain (lipophilic) Antimycobacterial activity
Niclosamide Chlorinated benzene + nitro group FDA-approved anthelmintic with mitochondrial targeting Anticancer via mitochondrial superoxide induction

Key Structural Insights :

  • Thiazinan vs. Halogens : The thiazinan group introduces a bulky, electron-deficient sulfone ring, contrasting with smaller halogens (Br, F) in . This may reduce membrane permeability but improve target specificity .
  • Hydroxyl vs. Sulfone : Hydroxyl-substituted analogs () exhibit strong hydrogen-bonding, whereas the sulfone group in the target compound offers stronger dipole interactions and metabolic stability .

Comparison with N-(4-Bromophenyl)naphthalene-2-carboxamide () :

  • Similar reaction setup but differing in amine precursor (4-bromoaniline vs. thiazinan-substituted aniline).
  • Thiazinan’s sulfone group may necessitate longer reaction times due to steric hindrance.
Physicochemical and Crystallographic Properties
  • Crystal Packing : highlights π-π stacking (3.59 Å) and hydrogen bonding in naphthalene carboxamides. The thiazinan group may disrupt stacking but enhance hydrogen-bond networks via sulfone oxygen .

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazinan ring, which is known for enhancing chemical reactivity, and a naphthalene moiety that may contribute to its pharmacological properties. The structural uniqueness of this compound positions it as a candidate for further research in medicinal chemistry.

Molecular Formula

The molecular formula for this compound is C16H14N2O3SC_{16}H_{14}N_{2}O_{3}S.

Antimicrobial Properties

Research indicates that compounds containing sulfonamide structures often exhibit significant antimicrobial activity. The presence of the thiazinan moiety in this compound suggests potential effectiveness against various bacterial strains. Preliminary studies indicate that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Sulfonamide AStaphylococcus aureus32 µg/mL
Sulfonamide BEscherichia coli64 µg/mL
This compoundTBDTBD

Anticancer Properties

The compound's potential anticancer properties have also been investigated. Studies suggest that it may inhibit specific enzymes or receptors involved in cancer cell proliferation. The mechanism of action likely involves the interaction of the sulfonamide group with critical biological targets.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)

These studies reveal that the compound may induce apoptosis in these cell lines, although specific data on this compound is still required to confirm these effects.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition: The sulfonamide group may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation: Interaction with cellular receptors could lead to altered signaling pathways associated with growth and survival.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-(2-phenylethyl)ethanediamideSimilar thiazinan ringPotentially different biological activity
4-[(1,1-dioxo-1lambda6,2-thiazinan-2-yl)methyl]-3-fluorobenzonitrileContains fluorine substituentMay exhibit distinct reactivity profiles

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical and biological properties not found in these similar compounds.

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